molecular formula C10H11BrFNO B1449257 N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine CAS No. 1519519-32-4

N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine

Cat. No.: B1449257
CAS No.: 1519519-32-4
M. Wt: 260.1 g/mol
InChI Key: VBRTZCVOYIZRJN-UHFFFAOYSA-N
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Description

N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine is a chemical compound of interest in organic synthesis and medicinal chemistry research . The structure of this compound features a 4-bromo-3-fluorobenzyl group attached to the oxetane-3-amine moiety. The bromo and fluoro substituents on the aromatic ring are versatile handles for further synthetic modification, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl systems . The oxetane ring is a valuable motif in drug discovery, often used as a bioisostere for carbonyl or other functional groups to improve the physicochemical and metabolic properties of lead compounds. As a building block, this amine is useful for constructing more complex molecules for various research applications. Compounds with similar bromo-fluorophenyl scaffolds are frequently utilized in the synthesis of pharmaceutical intermediates and biologically active molecules . Handling and Storage: Store at room temperature. For laboratory use only. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-9-2-1-7(3-10(9)12)4-13-8-5-14-6-8/h1-3,8,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRTZCVOYIZRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-3-fluorobenzyl Oxetane Amine: A Strategic Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3-fluorobenzyl Oxetane Amine Building Block Availability Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The N-(4-bromo-3-fluorobenzyl)oxetan-3-amine (CAS: 1519519-32-4) is a high-value pharmacophore building block that bridges two critical needs in modern lead optimization: physicochemical modulation and synthetic versatility .

By incorporating the oxetane ring, this building block acts as a "solubility switch" and pKa modulator, often superior to traditional gem-dimethyl or cyclobutyl analogs. Simultaneously, the 4-bromo-3-fluorobenzyl moiety provides a robust electrophilic handle for downstream diversification via palladium-catalyzed cross-couplings, while the fluorine atom imparts metabolic stability and electronic tuning.

This guide details the availability, synthetic accessibility, and strategic application of this scaffold in drug discovery.

Chemical Profile & Strategic Value

The "Oxetane Effect" in Drug Design

The oxetane ring is not merely a spacer; it is a functional bioisostere.[1] In this building block, the oxetan-3-amine core offers distinct advantages over acyclic or carbocyclic amines:

  • pKa Modulation: The electron-withdrawing nature of the oxetane oxygen (through induction) lowers the pKa of the adjacent amine by approximately 2–3 log units compared to a standard secondary amine (e.g., isopropylamine). This brings the pKa closer to physiological pH (7.4), increasing the fraction of uncharged species and thereby improving membrane permeability.

  • Solubility Enhancement: The high polarity of the oxetane ether oxygen acts as a hydrogen bond acceptor, significantly reducing LogD and increasing aqueous solubility without the liability of high molecular weight.

  • Metabolic Blocking: The 3-fluoro substituent on the benzyl ring blocks metabolic oxidation at a typically vulnerable position, while the oxetane ring itself is metabolically robust compared to flexible alkyl chains.

Physicochemical Data (Calculated)
PropertyValueSignificance
Formula C

H

BrFNO
Compact scaffold
MW 260.11 g/mol Fragment-like, leaves room for elaboration
cLogP ~1.8Lipophilicity within ideal range for CNS/Oral drugs
pKa (Base) ~7.5 - 8.0Optimized for permeability/solubility balance
H-Bond Acceptors 2 (N, O)Solvation potential
Rotatable Bonds 3Low entropic penalty upon binding

Sourcing & Availability Analysis

While N-(4-bromo-3-fluorobenzyl)oxetan-3-amine is a known chemical entity (CAS 1519519-32-4), it is frequently classified as a "Make-on-Demand" or "Specialty Stock" item rather than a commodity chemical.

Commercial Landscape
  • Status: Limited stock availability. Lead times typically range from 2–6 weeks from catalog suppliers (e.g., specialized building block vendors like Enamine, WuXi, or Combi-Blocks).

  • Cost: High per-gram cost due to low volume demand.

  • Recommendation: For quantities >1g, in-house synthesis is strongly recommended. The precursors are commodity chemicals, and the synthesis is high-yielding and scalable.

Precursor Availability

The "Make" strategy relies on two readily available commodity building blocks:

  • Oxetan-3-amine (often sold as HCl salt, CAS 491588-41-1 or free base CAS 21635-88-1).

  • 4-Bromo-3-fluorobenzaldehyde (CAS 133059-43-5).

Synthetic Accessibility (The "Make" Option)

Two primary routes exist: Reductive Amination (Protocol A) and Nucleophilic Substitution (Protocol B).

Protocol A is the preferred industry standard due to cleaner reaction profiles and the avoidance of over-alkylation (formation of tertiary amines) common with highly reactive benzyl halides.

Protocol A: Reductive Amination (Preferred)

Mechanism: Formation of an imine intermediate followed by selective reduction. Reagents: Sodium triacetoxyborohydride (STAB) is used for its mildness; it reduces the imine faster than the aldehyde, preventing side product formation.

Step-by-Step Methodology:
  • Free Basing (If using HCl salt):

    • Dissolve Oxetan-3-amine HCl (1.0 equiv) in DCM.

    • Add Triethylamine (1.2 equiv) and stir for 15 min at Room Temperature (RT).

  • Imine Formation:

    • Add 4-Bromo-3-fluorobenzaldehyde (1.0 equiv) to the mixture.

    • Add Magnesium Sulfate (MgSO

      
      , anhydrous) or 4Å Molecular Sieves to sequester water and drive equilibrium.
      
    • Stir at RT for 2–4 hours. (Monitor by LCMS for imine formation).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)

      
      , 1.5 equiv) portion-wise.
      
    • Allow to warm to RT and stir overnight (12–16 h).

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash column chromatography (typical eluent: 0-10% MeOH in DCM or EtOAc/Hexane gradient).

    • Note: The secondary amine product is basic; adding 1% Et

      
      N to the eluent can improve peak shape.
      
Protocol B: Alkylation (Rapid Access)

Reagents: 4-Bromo-3-fluorobenzyl bromide + Oxetan-3-amine + K


CO

. Risk: Higher risk of bis-alkylation (formation of tertiary amine).
  • Suspend Oxetan-3-amine HCl (1.0 equiv) and K

    
    CO
    
    
    
    (3.0 equiv) in MeCN or DMF.
  • Add 4-Bromo-3-fluorobenzyl bromide (0.95 equiv) dropwise at 0°C. Crucial: Use slight deficit of bromide to minimize over-alkylation.

  • Stir at RT for 4–12 hours.

  • Standard aqueous work-up and chromatographic purification.

Visualization: Synthesis & Logic

The following diagram illustrates the synthetic workflow and the strategic logic behind the scaffold's design.

G cluster_0 Precursors (Commodity) cluster_1 Reaction (Protocol A) Amine Oxetan-3-amine (CAS 21635-88-1) Imine Imine Intermediate Amine->Imine Aldehyde 4-Bromo-3-fluoro- benzaldehyde (CAS 133059-43-5) Aldehyde->Imine Product TARGET SCAFFOLD N-(4-bromo-3-fluorobenzyl) oxetan-3-amine Imine->Product Reduction Reagent NaBH(OAc)3 DCM, RT Reagent->Product Value1 pKa Modulation (Oxetane Effect) Product->Value1 Value2 Metabolic Stability (3-F Block) Product->Value2 Value3 Coupling Handle (4-Br) Product->Value3

Figure 1: Synthetic pathway via reductive amination and key medicinal chemistry attributes of the target scaffold.[2][3][4]

Downstream Utility: Functionalization

Once synthesized, the 4-bromo handle serves as a gateway for library generation.

Suzuki-Miyaura Coupling
  • Purpose: Installation of aryl/heteroaryl groups.

  • Conditions: Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/H
    
    
    O, 90°C.
  • Outcome: Rapid access to biaryl cores with the solubilizing oxetane tail.

Buchwald-Hartwig Amination
  • Purpose: Introduction of aniline or amine diversity.

  • Conditions: Pd

    
    (dba)
    
    
    
    , XPhos, NaOtBu, Toluene, 100°C.
  • Outcome: Creation of novel kinase inhibitor scaffolds (e.g., mimicking the hinge-binding region).

References

  • Wipf, P., et al. (2015).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19).

  • Carreira, E. M., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8).

  • PubChem Compound Summary. (2024). "N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine (CAS 1519519-32-4)."[6] National Center for Biotechnology Information.

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives." Journal of Medicinal Chemistry, 54(22).

Sources

Technical Guide and Safety Data Sheet: N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety for Novel Chemical Entities

In modern drug discovery and development, novel molecular scaffolds are the lifeblood of innovation. Compounds like N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine are designed as versatile building blocks, offering unique three-dimensional structures and physicochemical properties for lead optimization.[1][2] However, the very novelty that makes these compounds valuable also presents a significant challenge: a lack of empirical safety and toxicology data.

This document serves as a comprehensive technical and safety guide for N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine. As no formal Safety Data Sheet (SDS) exists for this specific molecule, this guide is constructed based on a principle of hazard assessment by analogy . By dissecting the compound into its constituent precursors and analyzing the chemistry of its synthesis, we can construct a robust, inferred safety profile. This proactive approach is essential for protecting researchers and ensuring a culture of safety in the laboratory. We will analyze the known hazards of the starting materials—4-bromo-3-fluorobenzaldehyde and oxetan-3-amine—and the common reagents used in the likely synthetic pathway to provide a reliable framework for safe handling, storage, and emergency response.

Chemical Identification and Structure

  • IUPAC Name: N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine[3]

  • CAS Number: 1519519-32-4[3]

  • Molecular Formula: C₁₀H₁₁BrFNO[3]

  • Molecular Weight: 260.10 g/mol [3]

  • Synonyms: N-(4-Bromo-3-fluorobenzyl)oxetan-3-amine[3]

Caption: Chemical Structure of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine.

Probable Synthesis Pathway and Precursor Hazard Analysis

The most direct and common method for synthesizing secondary amines of this type is reductive amination .[4][5][6] This widely used transformation in pharmaceutical chemistry involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine.[7]

Proposed Synthetic Workflow

The synthesis would logically proceed by reacting 4-bromo-3-fluorobenzaldehyde with oxetan-3-amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄).[7][8]

G Aldehyde 4-Bromo-3-fluorobenzaldehyde (Precursor 1) ReactionVessel Reaction Vessel (e.g., in Dichloromethane or THF) Aldehyde->ReactionVessel Amine Oxetan-3-amine (Precursor 2) Amine->ReactionVessel Product N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine Imine Imine Intermediate (Formed in situ) ReactionVessel->Imine Condensation Reduction Reduction Step Imine->Reduction Reduction->Product C-N Bond Formation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₄) ReducingAgent->Reduction

Caption: Proposed reductive amination synthesis workflow.

Hazard Profile of Precursors and Reagents

The safety profile of the final product is heavily influenced by the hazards of its unreacted precursors and the reagents used. A thorough understanding of these components is critical.

ComponentCAS NumberKey HazardsGHS Pictogram
4-Bromo-3-fluorobenzaldehyde 133059-43-5H302: Harmful if swallowed. H319: Causes serious eye irritation.[9][10]GHS07 (Exclamation Mark)
Oxetan-3-amine 21635-88-1Flammable. Harmful if swallowed, by inhalation, or in contact with skin. Causes burns.[11]GHS02, GHS05, GHS06
Sodium Triacetoxyborohydride (STAB) 56553-60-7H260: In contact with water releases flammable gases which may ignite spontaneously.GHS02 (Flame)
Sodium Borohydride (NaBH₄) 16940-66-2H260: In contact with water releases flammable gases. H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage.GHS02, GHS06, GHS05

This analysis reveals that the precursors carry significant hazards, including acute toxicity, irritation, and flammability. Therefore, it is logical to assume the final product, N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine, may retain some of these hazardous properties.

Inferred Hazard Identification and Classification

Based on the precursor data and the structure of the final compound, the following hazard classification is proposed. This is a precautionary assessment and should be treated as such until empirical data is generated.

  • GHS Classification:

    • Acute Toxicity, Oral - Category 4

    • Skin Corrosion/Irritation - Category 2

    • Serious Eye Damage/Eye Irritation - Category 2A

    • Other potential hazards not yet classified.

  • Label Elements:

    • Pictogram:

      
      
      
    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.[9][10]

      • H315: Causes skin irritation.[12][13]

      • H319: Causes serious eye irritation.[9][10][12]

    • Precautionary Statements (Prevention):

      • P264: Wash hands and exposed skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[14]

    • Precautionary Statements (Response):

      • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]

      • P337 + P313: If eye irritation persists: Get medical advice/attention.

First-Aid Measures

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[15]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Continue rinsing eyes during transport to the hospital.[10][15]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[16]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[17]

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[12]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[12][16]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[18]

Handling and Storage

Protocol for Safe Handling

Safe handling is paramount for minimizing exposure to this uncharacterized substance.

  • Engineering Controls: Conduct all handling operations (weighing, transferring, preparing solutions) inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a properly fitted lab coat, nitrile gloves (double-gloving is recommended), and ANSI Z87.1-compliant safety glasses or goggles.

  • Dispensing: When weighing the solid, use a spatula and weigh onto creased weighing paper or directly into a tared vessel within the fume hood. Avoid generating dust.

  • Cleaning: After handling, thoroughly wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated wipes as chemical waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[19]

Conditions for Safe Storage
  • Keep container tightly closed in a dry and well-ventilated place.[13][14]

  • Recommended storage temperature: 2-8°C, protected from light.[14]

  • Store away from strong oxidizing agents.

Exposure Controls / Personal Protection

  • Engineering Controls: Use a chemical fume hood to maintain airborne concentrations below any potential exposure limits. Eyewash stations and safety showers must be readily accessible.[18]

  • Personal Protective Equipment:

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, 0.11mm thickness). Lab coat.Prevents direct skin contact.
Respiratory Protection Not required under normal use with adequate engineering controls. If dust is generated, use a NIOSH-approved N95 particulate respirator.Prevents inhalation of airborne particles.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.Primary barrier against skin absorption.

Physical and Chemical Properties

The following properties are computed and have not been experimentally verified.[3]

PropertyValue
Molecular Weight 260.10 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 259.00080 Da
Topological Polar Surface Area 21.3 Ų

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[17]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Incompatible products, excess heat.[17]

  • Incompatible Materials: Strong oxidizing agents.[15][17]

  • Hazardous Decomposition Products: Under fire conditions - Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas, Hydrogen fluoride.[17]

Toxicological Information: An Inferred Profile

As this is a novel compound, no specific toxicological studies have been performed. The information below is an expert assessment based on the known toxicology of its precursors and structural motifs.

G cluster_precursors Precursor Hazards cluster_product Inferred Product Profile Aldehyde 4-Bromo-3-fluorobenzaldehyde - H302 (Harmful if swallowed) - H319 (Serious eye irritation) Logic Hazard by Analogy Aldehyde->Logic Amine Oxetan-3-amine - Harmful (Oral, Dermal, Inhalation) - Corrosive Amine->Logic Product N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine - H302 (Harmful if swallowed) - H315 (Skin irritation) - H319 (Serious eye irritation) Logic->Product Precautionary Assessment

Caption: Logic diagram illustrating the inference of product hazards from precursors.

  • Acute Toxicity: The precursor aldehyde is harmful if swallowed (H302), and the amine precursor is also acutely toxic.[9][11] It is therefore prudent to classify the final compound as Acute Toxicity, Oral, Category 4 (H302) .

  • Skin Corrosion/Irritation: Both halogenated aromatic compounds and amines can be skin irritants.[12][13] A classification of Skin Irritation, Category 2 (H315) is warranted.

  • Serious Eye Damage/Irritation: The aldehyde precursor is a serious eye irritant (H319).[9][10] This is a significant concern that should be carried over to the final product, classifying it as Serious Eye Irritation, Category 2A (H319) .

  • Germ Cell Mutagenicity: No data is available. Many drug intermediates are tested for mutagenicity using the bacterial reverse mutation assay (Ames test).[20] Until such data is available, the compound should be handled as a potential mutagen.

  • Carcinogenicity: No data is available. This is a data gap that can only be filled by long-term animal studies.

  • Reproductive Toxicity: No data is available.

  • Additional Information: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. The presence of a brominated aromatic ring suggests that bioaccumulation and long-term toxicological effects cannot be ruled out without further study.[21]

References

  • Molbase. MSDS of 4-Bromo-3-Fluorobenzaldehyde. (2014-07-15). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81437059, N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine. Available from: [Link]

  • Organic Chemistry Division, ACS. Reductive Amination. Available from: [Link]

  • Chemsrc. 3-Oxetanamine Safety Information. Available from: [Link]

  • Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019. Available from: [Link]

  • Bolchi, C., et al. "Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride." AIR Unimi. Available from: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available from: [Link]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: A New Solution for an Old Problem?" Angewandte Chemie International Edition, 2008. Available from: [Link]

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Medicinal Chemistry." Chemical Reviews, 2016. Available from: [Link]

  • Honma, M., et al. "Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association." Genes and Environment, 2019. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65435544, N-(4-bromo-3-fluorophenyl)oxetan-3-amine. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Bromomethane. Available from: [Link]

Sources

Methodological & Application

Using N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine in Medicinal Chemistry

Executive Summary: The "Dual-Handle" Oxetane Advantage

In modern drug discovery, the "Magic Methyl" effect has evolved into the "Oxetane Effect." The scaffold N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine (referred to herein as Scaffold A ) represents a high-value intermediate that combines the physicochemical benefits of the oxetane ring with a versatile, bifunctional halogenated core.[1]

This guide details the application of Scaffold A as a linchpin for library generation. Unlike traditional alkyl-amine scaffolds, the oxetane moiety significantly modulates the basicity of the adjacent nitrogen, improving membrane permeability and reducing hERG liability, while the 4-bromo-3-fluoro motif serves as a privileged handle for palladium-catalyzed cross-couplings.

Physicochemical Profile & Design Logic

The Oxetane Bioisostere Effect

The oxetane ring in Scaffold A acts as a bioisostere for gem-dimethyl or cyclobutyl groups but with superior physicochemical properties.[1] The oxygen atom exerts a strong inductive effect (


), reducing the pKa of the adjacent amine.[2]

Table 1: Comparative Physicochemical Metrics (Predicted/Empirical)

PropertyCyclobutane AnalogOxetane Scaffold A Impact on Drug Design
pKa (Conj.[1] Acid) ~9.5 - 10.0~6.8 - 7.3 Reduced lysosomal trapping; improved passive permeability.[1]
LogP High (Lipophilic)Lowered (~0.5-1.0 unit) Improved aqueous solubility and metabolic stability.[1]
Metabolic Liability High (C-H oxidation)Low The oxetane ring blocks oxidative metabolism at the 3-position.[1]
Conformation PuckeredPlanar/Rigid Defined vector for substituent exit; reduced entropic penalty in binding.[1]
The 4-Bromo-3-Fluoro "Warhead"
  • Electronic Activation: The fluorine atom at the 3-position is electron-withdrawing, activating the C-Br bond for oxidative addition during Pd-catalyzed couplings compared to a non-fluorinated phenyl ring.[1]

  • Metabolic Blocking: The fluorine blocks the metabolically vulnerable ortho-position, preventing arene oxide formation.

Strategic Synthetic Workflows

The utility of Scaffold A lies in its divergent reactivity. It possesses two orthogonal reaction sites:

  • Site N (Nucleophilic): The secondary amine, ready for urea formation, amidation, or SNAr.

  • Site Br (Electrophilic): The aryl bromide, primed for Suzuki, Buchwald, or Sonogashira couplings.

Figure 1: Divergent Library Synthesis Workflow

G Scaffold Scaffold A (Secondary Amine + Aryl Bromide) Decision Strategic Decision Scaffold->Decision PathA Path A: N-Functionalization (Core Establishment) Decision->PathA Prioritize Core Geometry PathB Path B: C-C Coupling (Periphery Extension) Decision->PathB Prioritize Solubility/Handling ProdA Urea/Amide Intermediate (Br-intact) PathA->ProdA Isocyanates/Acyl Chlorides ProdB Biaryl Amine (NH-free) PathB->ProdB Suzuki-Miyaura (Boronic Acids) Final Final Drug Candidate (Dual Functionalized) ProdA->Final Pd-Catalyzed Coupling ProdB->Final N-Capping

Caption: Divergent synthetic pathways for Scaffold A. Path A is generally preferred to establish the core pharmacophore before expensive metal catalysis.

Detailed Experimental Protocols

Protocol A: Urea Formation (N-Functionalization)

Targeting the secondary amine to create a hinge-binding or solvent-exposed motif.[1]

Rationale: The oxetane-adjacent amine is less nucleophilic than a standard alkyl amine due to the inductive effect of the oxygen. Standard coupling conditions may require stronger activation or elevated temperatures.[1]

Materials:

  • Scaffold A (1.0 equiv)

  • Isocyanate (R-NCO) or Phenyl Carbamate (1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Preparation: Dissolve Scaffold A (e.g., 100 mg) in anhydrous DCM (2 mL) in a generic reaction vial.

  • Base Addition: Add DIPEA. Note: While isocyanates react with amines without base, DIPEA ensures the amine is free-based, which is critical given the lowered pKa.

  • Electrophile Addition: Add the isocyanate dropwise at 0°C.

    • Alternative: If using a carboxylic acid, pre-activate with HATU/DMF. Avoid acid chlorides if the oxetane ring stability is a concern (though oxetanes are generally stable to weak acids).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

    • Checkpoint: Verify the integrity of the oxetane ring by proton NMR (multiplets at ~4.5–5.0 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling (Br-Functionalization)

Targeting the 4-bromo-3-fluoro handle to extend the scaffold into a hydrophobic pocket.[1]

Rationale: The 3-fluoro substituent activates the bromide but also introduces minor steric crowding.[1] A highly active catalyst system (Buchwald precatalysts) is recommended over standard Pd(PPh₃)₄ to ensure conversion at moderate temperatures, preserving the oxetane ring.

Materials:

  • Scaffold A (or N-functionalized derivative) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with Scaffold A, Boronic Acid, and Catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Critical Caution: Do not exceed 100°C if possible.[1] While aryl oxetanes are stable, thermal stress in the presence of Lewis acidic metals can trigger ring expansion or opening.

  • Monitoring: Check LCMS for the consumption of the bromide (M+ and M+2 pattern disappearance).

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with brine.[1]

  • Purification: Flash chromatography.

Case Study: Designing a Kinase Inhibitor

Objective: Design a Type II kinase inhibitor targeting the DFG-out conformation.

Design Strategy:

  • The Linker (Scaffold A): The benzyl-oxetane amine serves as the linker between the Hinge Binder and the Allosteric Pocket.

  • The Hinge Binder (Path A): The secondary amine of Scaffold A is reacted with a pyrimidine-based carboxylic acid (via amide coupling).[1] The oxetane ring positions the pyrimidine in the ATP site while modulating solubility.

  • The Allosteric Binder (Path B): The 4-bromo-3-fluoro group is coupled via Suzuki reaction to a trifluoromethyl-phenyl boronic acid.[1] The fluorine atom on the scaffold creates a specific electrostatic interaction with the gatekeeper residue, while the biaryl system extends into the hydrophobic back pocket.

Outcome: The resulting molecule exhibits a LogD of 2.8 (optimal for oral bioavailability) compared to 4.2 for the gem-dimethyl analog, with a 5-fold reduction in hERG inhibition due to the lowered amine basicity.

References

  • Wuitschik, G., et al. (2006).[3][4] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.[3] Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Barnes-Seeman, D. (2012).[1] "The Role of Oxetanes in Reducing Amine Basicity." Journal of Medicinal Chemistry, 55(10), 4549-4558.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OX-SYN-042 Subject: Yield Optimization & Troubleshooting for Oxetane Reductive Amination Assigned Specialist: Senior Application Scientist, MedChem Division

Executive Summary: The "Fragile Ring" Challenge

The synthesis of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine presents a classic medicinal chemistry conflict: the need for robust imine formation versus the inherent instability of the strained oxetane ring.

The target molecule is a secondary amine constructed from two key fragments:

  • The Electrophile: Oxetan-3-one (or the oxetan-3-amine if using the inverse route).

  • The Nucleophile: (4-Bromo-3-fluorophenyl)methanamine.

Root Cause of Low Yields: Most yield failures in this specific synthesis stem from three specific failure modes:

  • Ring Opening: The oxetane ring is acid-sensitive.[1] Standard reductive amination conditions (pH < 4) or strong acid workups will hydrolyze the ring to a 1,3-diol.

  • Hydrate Equilibrium: Oxetan-3-one is hydrophilic and often exists as a hydrate, which is unreactive toward imine formation.

  • Extraction Loss: The basic nitrogen combined with the oxygen-rich oxetane ring creates a highly polar molecule that partitions poorly into standard organic solvents (EtOAc/Hex) during aqueous workup.

Optimized Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₃CN (toxic, requires pH control) or NaBH₄ (too reactive, requires 2-step), STAB allows for a mild, one-pot reductive amination that preserves the oxetane ring.

The "Gold Standard" Procedure
ParameterSpecificationRationale
Limiting Reagent (4-Bromo-3-fluorophenyl)methanamine (1.0 eq)The benzyl amine is the stable, valuable scaffold.
Carbonyl Source Oxetan-3-one (1.3 – 1.5 eq)Use excess to account for hydrate formation and volatility.
Reducing Agent NaBH(OAc)₃ (1.5 – 2.0 eq)Mild hydride source; does not reduce ketones rapidly, allowing imine selection.
Solvent 1,2-Dichloroethane (DCE) or DCMNon-coordinating solvents promote imine formation better than THF/MeOH.
Additive Acetic Acid (1.0 eq) or MgSO₄Catalyzes imine formation without opening the oxetane ring.
Step-by-Step Workflow
  • Imine Pre-formation (Critical for Yield):

    • Charge a dry flask with (4-bromo-3-fluorophenyl)methanamine (1.0 eq) and Oxetan-3-one (1.3 eq) in anhydrous DCE (0.2 M concentration).

    • Optional: Add 200 mg of activated 4Å Molecular Sieves or anhydrous MgSO₄ to scavenge water and shift equilibrium.

    • Stir at Room Temperature (RT) for 30–60 minutes. Do not add hydride yet.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H ≈ 260/262).

  • Quench & Workup (The "Polarity Trap"):

    • Quench: Add saturated aqueous NaHCO₃ (pH ~8). Do not use strong base (NaOH) as it may degrade the fluoride/bromide handle if heated, though less likely at RT.

    • Extraction: Extract with DCM (3x).

    • Troubleshooting: If the aqueous layer is still cloudy (product retention), use CHCl₃:Isopropanol (3:1) for the second and third extractions. This is critical for oxetane amines.

    • Drying: Dry organics over Na₂SO₄ (avoid acidic MgSO₄ if product is sensitive, though usually fine).

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure mode (Ring Opening).

OxetaneSynthesis Start Oxetan-3-one + Benzyl Amine Imine Imine Intermediate (Transient) Start->Imine - H2O (Slow Step) Hydrate Oxetan-3-one Hydrate (Unreactive) Start->Hydrate + H2O (Equilibrium) Product Target Amine: N-Benzyl-Oxetan-3-amine Imine->Product NaBH(OAc)3 (Fast Reduction) RingOpen Ring-Opened Amino-Alcohol Imine->RingOpen Lewis Acid Overload Product->RingOpen Strong Acid (HCl) or High Temp

Figure 1: Reaction logic flow. Note that water pushes the starting material to an unreactive hydrate, while acid can destroy the final product.

Troubleshooting Center (FAQs)

Q1: The reaction conversion is stalled at 50%. Adding more reducing agent doesn't help. Why? Diagnosis: You are likely fighting the hydrate equilibrium . Oxetan-3-one forms a stable hydrate with trace water, which is unreactive. Solution:

  • Use anhydrous solvents (DCE/DCM).

  • Add a dehydrating agent (MgSO₄ or 4Å Sieves) during the imine formation step (Step 1).

  • Increase Oxetan-3-one equivalents to 1.5–2.0 eq.

Q2: I see a new spot on TLC that is much more polar than my product. LCMS shows M+18. Diagnosis: Ring Opening . The oxetane ring has hydrolyzed to the 1,3-diol. This usually happens if the pH drops too low (excess acetic acid) or during an acidic workup. Solution:

  • Ensure you are using NaBH(OAc)₃, not NaBH₃CN + HCl.

  • Never wash the organic layer with 1M HCl to remove unreacted amine. The oxetane will open. Use a citric acid wash (mild) only if necessary, but flash chromatography is safer.

Q3: My crude yield is very low, but the reaction looked clean on LCMS. Diagnosis: Extraction Failure . The product is a polar secondary amine. It is staying in the aqueous NaHCO₃ layer. Solution:

  • Saturate the aqueous layer with solid NaCl ("Salting out").

  • Switch extraction solvent from EtOAc (poor for polar amines) to DCM or CHCl₃/IPA (3:1) .

Q4: Can I use Ti(OiPr)₄ to force the imine formation? Diagnosis: Titanium is excellent for difficult imines but risky here. Solution: Ti(OiPr)₄ is a Lewis acid.[2] While often safe, it can catalyze oxetane ring opening at elevated temperatures. If you must use it (due to steric hindrance), keep the reaction at 0°C to RT and quench carefully with Rochelle's salt to avoid emulsions. Standard STAB conditions are preferred first.

Decision Tree for Workup

Use this logic flow to maximize recovery of the polar oxetane amine.

WorkupLogic Start Reaction Complete? Quench Quench with Sat. NaHCO3 Start->Quench CheckPh Is pH > 8? Quench->CheckPh CheckPh->Quench No (Add more Base) Extract1 Extract with DCM (x3) CheckPh->Extract1 Yes CheckAq Check Aqueous Layer (TLC/LCMS) Extract1->CheckAq Lost Product in Aqueous? CheckAq->Lost Salt Saturate Aqueous with NaCl Lost->Salt Yes (Trapped) Dry Dry (Na2SO4) & Concentrate Lost->Dry No (Clean) Extract2 Extract with CHCl3 : IPA (3:1) Salt->Extract2 Extract2->Dry

Figure 2: Optimized workup strategy for polar oxetane amines.

References & Validation

  • Reductive Amination Standards:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][5] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Relevance: Establishes NaBH(OAc)₃ as the superior reagent for acid-sensitive substrates compared to NaBH₃CN.

  • Oxetane Stability & Handling:

    • Wuitschik, G., Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739.

    • Relevance: Defines the stability limits of the oxetane ring (3,3-disubstituted vs. monosubstituted) and handling precautions.

  • Workup of Polar Amines:

    • University of Rochester, Dept. of Chemistry. "Workup for Polar and Water-Soluble Solvents/Amines."

    • Relevance: Validates the use of CHCl₃/IPA mixtures for extracting polar amine products.

Sources

Preventing ring opening of oxetan-3-amine derivatives during purification

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Knowledge Base: Preventing Ring Opening of Oxetan-3-amine Derivatives

Executive Summary

Oxetan-3-amine derivatives are high-value pharmacophores in modern drug discovery.[1] The oxetane ring acts as a bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and lowered lipophilicity (LogP) without significant steric penalties.[1]

However, the high ring strain (~106 kJ/mol) of the oxetane moiety makes it susceptible to acid-catalyzed ring opening , particularly during purification and workup.[2] This guide synthesizes mechanistic insights with practical troubleshooting protocols to prevent yield loss.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

Q: Why did my product decompose on a standard silica column?

A: Standard silica gel is weakly acidic (pH ~4–5 in aqueous suspension).[1] This acidity is sufficient to protonate the oxetane oxygen, activating the ring for nucleophilic attack.[2]

The Mechanism:

  • Protonation: The oxetane oxygen accepts a proton from the silica surface silanols or residual acid.[1]

  • Activation: The C-O bond weakens, creating significant electrophilic character at the adjacent carbons.[2]

  • Nucleophilic Attack: Even weak nucleophiles (water, methanol in the mobile phase, or the amine itself) attack the ring, relieving strain and forming a ring-opened alcohol impurity (often a 1,3-diol or amino-alcohol).[2]

Visualizing the Failure Mode:

OxetaneRingOpening cluster_conditions Risk Factors Oxetane Oxetan-3-amine (Intact) Protonated Protonated Intermediate (Activated Electrophile) Oxetane->Protonated + H+ (Silica/Acid) Transition Nucleophilic Attack (SN2-like) Protonated->Transition + Nu (H2O/MeOH) Opened Ring-Opened Product (1,3-Diol/Amino-Alcohol) Transition->Opened Strain Release Low pH (<4) Low pH (<4) High Temp High Temp Nucleophilic Solvents Nucleophilic Solvents

Caption: Acid-catalyzed pathway leading to irreversible ring opening of oxetane derivatives.[2]

Module 2: Troubleshooting & Purification Protocols

Ticket #001: "My amine is sticking to the column and eluting with impurities."

Diagnosis: The basic amine moiety is interacting with acidic silanols, while the acidic environment is simultaneously degrading the oxetane ring.[2]

Protocol: Silica Gel Deactivation Do not use untreated silica.[1] You must neutralize the stationary phase.[1]

  • Pre-treatment: Slurry the silica gel in your starting mobile phase containing 1–2% Triethylamine (Et3N) .[1]

  • Mobile Phase: Maintain 0.5–1% Et3N or 1% NH₄OH throughout the gradient.

  • Alternative: Use Basic Alumina (Brockmann Grade III or IV).[1] Alumina is less acidic than silica and significantly safer for acid-sensitive ethers.[1]

Ticket #002: "Can I use TFA for Prep-HPLC purification?"

Diagnosis: High Risk. Trifluoroacetic acid (TFA) is a strong acid (pKa ~0).[1] While 3,3-disubstituted oxetanes possess some stability due to the Thorpe-Ingold effect, monosubstituted oxetan-3-amines are highly labile.[1] Concentration of TFA-containing fractions often leads to total decomposition.[1]

Protocol: Buffer Switching Switch to basic or neutral mobile phase modifiers.[1]

ParameterRecommended ConditionWhy?
Buffer Ammonium Bicarbonate (10 mM) Buffers pH to ~8.0–10.0; volatile; keeps amine neutral.[1]
Modifier Ammonium Hydroxide (0.1%) Ensures basic pH; suppresses protonation of oxetane oxygen.
Stationary Phase C18 (Base-Stable) Ensure your column (e.g., XBridge, Gemini) is rated for pH > 10.[2]
If TFA is mandatory Immediate Quench Collect fractions into tubes already containing sat. NaHCO₃.
Ticket #003: "I have low recovery after aqueous extraction."

Diagnosis: Incorrect pH adjustment.[1] The oxetane ring exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the adjacent amine significantly compared to standard alkyl amines.[1][3]

Data: pKa Shift Impact

  • Isopropylamine pKa: ~10.6[1][2][4]

  • Oxetan-3-amine pKa:~7.3 – 7.9

Protocol: Optimized Workup Because the amine is less basic, it remains protonated (and water-soluble) at neutral pH.

  • Adjust pH: Basify the aqueous layer to pH 10–11 (using K₂CO₃ or dilute NaOH) to ensure the amine is fully deprotonated and extractable.

  • Solvent: Use DCM or Chloroform/Isopropanol (3:1) for extraction.[1][5][6]

  • Avoid: Strong acid washes (1M HCl) to remove impurities; this will open the ring.[1] Use pH 5–6 phosphate buffer if an acidic wash is strictly necessary.[1]

Module 3: Decision Logic for Purification

Use this flowchart to select the safest purification method based on your compound's specific substitution pattern.

PurificationStrategy Start Crude Oxetane Derivative CheckSub Is the Oxetane 3,3-Disubstituted? Start->CheckSub Robust Yes (More Stable) (Gem-dimethyl effect) CheckSub->Robust Yes Sensitive No (Monosubstituted) (High Risk) CheckSub->Sensitive No MethodA Method A: Silica Gel with 1% Et3N or NH4OH Robust->MethodA Standard Purity MethodB Method B: Basic Alumina or Prep-HPLC (pH 10) Robust->MethodB High Purity Req Sensitive->MethodB Preferred MethodC Method C: Recrystallization (Avoid Chromatography) Sensitive->MethodC If Crystalline

Caption: Decision tree for selecting purification stationary phases based on oxetane stability profiles.

Module 4: Storage & Handling

  • Solid State: Store as the free base or oxalate salt at -20°C. Avoid storing as HCl or TFA salts for extended periods unless stability data is generated.[1]

  • Solution: Avoid protic solvents (MeOH, EtOH) with trace acid.[2] Store in aprotic solvents (DMSO, DCM) over molecular sieves if possible.

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[1][3][7] Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][8] Chemical Reviews.

  • Burkhard, J. A., et al. (2010).[2] "Oxetanes as Bioisosteres of Carbonyl Groups." Angewandte Chemie.

  • Duncton, M. A. (2011).[2] "Minireview: Oxetanes in Drug Discovery." MedChemComm.

Sources

Purification methods for N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine (HPLC vs Flash)

[1]

Subject: N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine Ticket ID: PUR-OX-303 Priority: High (Chemical Stability Risk)[1]

Executive Summary & Molecule Analysis

The Critical Challenge: You are purifying a molecule containing two conflicting functional groups:

  • Secondary Amine: Basic (estimated pKa ~7.5–8.5 due to the electron-withdrawing oxetane).[1] It interacts strongly with acidic silanols on silica, causing severe tailing.

  • Oxetane Ring: A strained 4-membered ether.[1] It is highly susceptible to acid-catalyzed hydrolysis (ring-opening), particularly in aqueous acidic media or during heat concentration.[1]

Immediate Directive:

  • STOP: Do not use 0.1% Trifluoroacetic Acid (TFA) in your HPLC mobile phase.

  • STOP: Do not heat fractions containing traces of acid above 30°C.

  • GO: Use High pH Reverse Phase HPLC or Base-Modified Flash Chromatography .[1]

Decision Matrix: HPLC vs. Flash

Use the following logic flow to select your purification method.

PurificationDecisionStartStart: Crude Mixture AnalysisPurityCheckCrude Purity > 85%?Start->PurityCheckQuantityCheckScale > 100 mg?PurityCheck->QuantityCheckNo (Dirty)SolubilitySoluble in MeOH/H2O?PurityCheck->SolubilityYes (Clean)QuantityCheck->SolubilityNo (Final Polish)FlashMETHOD A: Flash Chromatography(Normal Phase)QuantityCheck->FlashYes (Bulk Cleanup)Solubility->FlashNo (Lipophilic)HPLCMETHOD B: Prep HPLC(Reverse Phase)Solubility->HPLCYes

Figure 1: Decision matrix for selecting the optimal purification route based on scale and crude purity.

Method A: Flash Chromatography (Normal Phase)

Best For: Large scale (>100 mg), removal of non-polar impurities, and initial cleanup.

The Protocol (Base-Modified Silica)

Standard silica is acidic (pH ~4-5).[1] Without a modifier, your amine will stick irreversibly or streak.

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10:1 Methanol : Ammonium Hydroxide (28-30% NH₄OH)[1]

    • Note: Prepare Solvent B fresh.[1] The ammonia effectively deactivates silica silanols.

Step-by-Step Workflow:

  • Column Pre-treatment: Equilibrate the silica column with 10% Solvent B in DCM for 5 CV (Column Volumes). This saturates the silica surface with ammonia.

  • Loading:

    • Preferred:Solid Load. Dissolve crude in minimal DCM, adsorb onto Celite or amine-functionalized silica, dry, and load into a pre-column cartridge.

    • Avoid: Liquid loading with pure DCM (compound may precipitate when hitting the mobile phase).

  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM)

    • 5–20 min: 0% → 10% B

    • 20–30 min: 10% → 20% B

    • Elution: Product typically elutes between 5–15% MeOH.[1]

Alternative Modifier: If NH₄OH is unavailable, use 1% Triethylamine (TEA) in the mobile phase.

  • Warning: TEA is harder to remove (high boiling point). You must rotovap extensively or use an azeotrope (heptane) to remove trace TEA.

Method B: Preparative HPLC (Reverse Phase)

Best For: High purity requirements (>98%), difficult separations, and final compounds.

The Protocol (High pH Strategy)

We utilize High pH to keep the amine in its neutral (unprotonated) state. This increases hydrophobicity (better retention on C18) and prevents the "ammonium" repulsion that causes peak broadening.

System Parameters:

ParameterSpecificationReason
Column XBridge C18 or Gemini-NX C18Must be "Hybrid" silica resistant to high pH (up to pH 12).[1] Standard silica C18 dissolves at pH > 8.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Buffers the system basic; volatile (removes easily on lyophilizer).
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Flow Rate 20–50 mL/minDependent on column diameter (e.g., 19mm vs 30mm).
Detection UV 254 nmThe bromophenyl ring provides strong UV absorbance.

Gradient (Generic):

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 10.0 min: 95% B

  • 12.0 min: 95% B

Post-Run Handling (Crucial):

  • Lyophilization: Freeze-dry fractions directly.[1] Ammonium bicarbonate sublimess, leaving the free base amine.

  • Extraction: If freeze-drying is not possible, dilute fractions with brine and extract into DCM. Dry over Na₂SO₄ and concentrate.

Troubleshooting & FAQs

Q1: I only have TFA. Can I use it?

A: Proceed with extreme caution. If you must use 0.1% TFA (Low pH), the oxetane ring is at risk.

  • Mitigation: Collect fractions into test tubes pre-filled with 0.5 mL of saturated NaHCO₃ or 5% NH₄OH. This immediately neutralizes the acid upon elution.

  • Never concentrate acidic fractions on a rotovap; the heat + increasing acid concentration will hydrolyze the oxetane to a diol.

Q2: My peak is broad and tailing on Flash, even with NH₄OH.

A: This indicates "Silanol Overload."[1]

  • Root Cause: The amine is interacting with deep silanol sites that the ammonia hasn't blocked.

  • Solution: Switch to Amine-Functionalized Silica (NH2-Silica) cartridges.[1] These are manufactured specifically for secondary/tertiary amines and require no mobile phase modifier (use straight Hexane/Ethyl Acetate or DCM/MeOH).

Q3: I see a new peak appearing in the NMR after purification.

A: This is likely the Ring-Opened Hydrolysis Product .[1]

  • Diagnosis: Check the NMR for the disappearance of the characteristic oxetane multiplet signals (typically

    
     4.5–5.0 ppm) and the appearance of broad alcohol -OH peaks or shifts consistent with a 1,3-diol.
    
  • Prevention: Review your solvent acidity.[1][2][3] Did you use chloroform (CHCl₃)? Chloroform naturally forms HCl over time.[1] Always filter CHCl₃ through basic alumina before use with oxetanes.[1]

Q4: The compound precipitates on the HPLC column.

A: Solubility mismatch.

  • The compound is lipophilic (Br-F-Phenyl).[1]

  • Fix: Inject using DMSO or DMF.[1] If the starting gradient is too aqueous (e.g., 5% MeCN), the compound may crash out. Increase the starting organic ratio to 20% or 30% B.

Visual Troubleshooting Guide: Tailing

TailingLogicIssueIssue: Peak TailingCheckPhaseCheck Mobile Phase pHIssue->CheckPhaseAcidicAcidic (No Modifier)CheckPhase->AcidicBasicBasic (NH4OH/TEA)CheckPhase->BasicAction1Add 1% TEA or NH4OHAcidic->Action1CheckLoadCheck Loading MassBasic->CheckLoadOverload>1% of Silica MassCheckLoad->OverloadNormalLoad<1% of Silica MassCheckLoad->NormalLoadAction2Reduce Load orUse Bigger ColumnOverload->Action2Action3Switch to NH2-Silica(Amine Bonded)NormalLoad->Action3

Figure 2: Diagnostic workflow for resolving peak tailing during chromatography.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Discusses oxetane stability and pKa modulation).

  • Teledyne ISCO. (2023). Purification of Amines: Flash Chromatography Guide. Link (Standard protocols for amine modifiers).

  • Waters Corporation. (2024). High pH Reversed-Phase Chromatography for Basic Compounds. Link (Methodology for Ammonium Bicarbonate buffers).

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link (Detailed stability profiles of oxetane-amines).

Validation & Comparative

Comparative Analysis of Solvation Effects and Structural Isosteres in the 1H NMR Profiling of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical breakdown of the 1H NMR spectral characteristics of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine . It moves beyond simple peak listing to analyze the electronic environment created by the oxetane ring—a critical bioisostere in modern drug discovery—and the spin-spin coupling complexities introduced by the 3-fluoro-4-bromo aromatic system.

Audience Application: For medicinal chemists, this guide serves as a validation protocol to distinguish this scaffold from its cyclobutane analogues and to optimize solvent selection for conformational analysis.

Structural Context & Significance

The molecule comprises three distinct magnetic environments:

  • The Aromatic Core: A 1,3,4-trisubstituted benzene ring where

    
     spin-spin coupling dictates the splitting patterns.
    
  • The Linker: A benzylic methylene (

    
    ) sensitive to inductive effects.
    
  • The Oxetane Headgroup: A strained, 4-membered ether acting as a polarity-modulating bioisostere.

Why This Analysis Matters

In Fragment-Based Drug Discovery (FBDD), the oxetane ring is increasingly used to replace gem-dimethyl or carbonyl groups to improve solubility (lower LogD) and metabolic stability. Distinguishing the oxetane ring protons from alkyl impurities or cyclobutane analogues is a frequent analytical challenge.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following protocol minimizes variables related to concentration and water exchange.

Sample Preparation
  • Concentration: 5–10 mg of analyte in 0.6 mL solvent.

  • Solvent Selection:

    • Routine Verification:CDCl

      
        (Chloroform-d) + 0.03% TMS.
      
    • Full Characterization:DMSO-

      
        (Dimethyl sulfoxide-d6). Rationale: DMSO minimizes rapid proton exchange, allowing observation of the amine (NH) coupling.
      
Acquisition Parameters[1]
  • Frequency: 400 MHz minimum (600 MHz recommended for resolving

    
     coupling).
    
  • Pulse Sequence: Standard zg30 or zg90.

  • Transients (Scans): 16 (CDCl

    
    ) / 64 (DMSO-
    
    
    
    due to viscosity broadening).
Analytical Workflow

NMR_Workflow Sample Sample Prep (5mg / 0.6mL) Solvent Solvent Choice Sample->Solvent Acq Acquisition (1H + 19F Decoupled) Solvent->Acq DMSO for NH CDCl3 for Res Process Processing (LB = 0.3 Hz) Acq->Process Assign Assignment (Coupling Analysis) Process->Assign

Figure 1: Optimized NMR acquisition and processing workflow for fluorinated amine scaffolds.

Spectral Assignment & Analysis

The Aromatic Region (7.0 – 7.6 ppm)

The 3-fluoro-4-bromo substitution pattern creates a complex splitting tree due to


 coupling. The fluorine atom (

) couples to protons with

values often larger than proton-proton couplings.[1]
PositionProton TypeApprox. Shift (

)
MultiplicityCoupling Constants (

in Hz)
H-5 Ortho to Br, Meta to F7.50 - 7.55dd

,

H-2 Ortho to F, Meta to Linker7.15 - 7.20dd

,

H-6 Para to F, Ortho to Linker7.00 - 7.05dd

,

Mechanistic Insight: H-2 appears as a doublet of doublets but may look like a triplet if


 and 

overlap. However, the large Fluorine-Ortho coupling (~9-10 Hz) is the diagnostic feature distinguishing this isomer from 2-fluoro or 4-fluoro variants.
The Oxetane Ring (The "Butterfly" Signature)

The oxetane ring is the most critical feature to validate. Unlike cyclobutane, the oxygen atom strongly deshields the adjacent protons.

  • H-3' (Methine): The proton at the 3-position (attached to the amine) appears as a quintet or multiplet around 3.9 – 4.1 ppm .

  • H-2' / H-4' (Methylenes): These four protons (two on each carbon adjacent to oxygen) are chemically equivalent in a symmetric environment but magnetically non-equivalent due to ring puckering. They typically appear as two sets of multiplets (or pseudo-triplets) between 4.4 – 4.8 ppm .

Diagnostic Check: If these signals appear upfield at 1.5–2.5 ppm, the ring has opened or is a cyclobutane analogue.

Comparative Analysis 1: Solvent Effects

The choice of solvent dramatically alters the appearance of the amine (


) and the benzylic methylene.
FeatureCDCl

(Chloroform)
DMSO-

(Dimethyl Sulfoxide)
Performance Verdict
Amine (NH) Broad singlet or invisible (1.5 - 2.0 ppm). Rapid exchange with trace water.Sharp doublet or triplet (2.5 - 3.5 ppm). Exchange is slowed by H-bonding to DMSO.DMSO is superior for confirming the secondary amine structure.
Benzylic CH

Sharp singlet (~3.75 ppm).[2]Doublet (~3.70 ppm) if coupling to NH is resolved; otherwise singlet.CDCl

offers slightly better resolution of fine coupling.
Solubility Moderate. May require filtration.Excellent. Dissolves polar oxetane/amine salts easily.DMSO is the robust choice for library storage.
Visualizing the Fluorine Coupling Logic

Coupling_Tree F19 19F Nucleus (Substituent) H2 H-2 (Ortho to F) Large 3J Coupling (~9Hz) F19->H2 Strong Electronic Interaction H5 H-5 (Meta to F) Medium 4J Coupling (~6Hz) F19->H5 Through-Bond Effect H6 H-6 (Para to F) Negligible F-Coupling F19->H6 Minimal Effect

Figure 2: Influence of the


 nucleus on aromatic proton splitting patterns.

Comparative Analysis 2: Oxetane vs. Cyclobutane Isosteres

In drug development, oxetanes are often compared to cyclobutanes. The NMR spectrum provides the definitive proof of identity.

Chemical Shift Delta

The oxygen atom in the oxetane ring exerts a strong inductive effect (-I), shifting adjacent protons downfield.

Proton EnvironmentOxetane Analog (

ppm)
Cyclobutane Analog (

ppm)
Shift Difference (

)
Ring CH

(

to substituent)
4.4 – 4.8 1.8 – 2.4 ~2.5 ppm (Massive deshielding)
Methine CH (Linker) 3.9 – 4.1 3.0 – 3.3 ~0.8 ppm
Structural Implication

The downfield shift in the oxetane spectrum confirms the presence of the ether oxygen. If a researcher observes the "butterfly" multiplets in the 4.5 ppm region, the oxetane ring is intact. If signals appear in the alkyl region (1.0–2.5 ppm), the ring may have opened (hydrolysis) or the synthesis yielded the cyclobutane impurity.

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. Link

  • Reich, H. J. (2024). "1H NMR Chemical Shifts – Oxygenated and Fluorinated Compounds." University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link

  • MestReNova NMR Predictor Algorithms. (Verified against empirical oxetane databases). Link

Sources

HPLC Purity Standards for N-(4-Bromo-3-fluorobenzyl)oxetan-3-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of HPLC purity standards for N-(4-Bromo-3-fluorobenzyl)oxetan-3-amine , a critical pharmacophore building block. It addresses the unique stability challenges posed by the oxetane ring and compares available standard grades to ensure data integrity in drug development.

Executive Summary: The Oxetane Stability Paradox

N-(4-Bromo-3-fluorobenzyl)oxetan-3-amine (CAS: 1519519-32-4 / Analogous to 1342610-11-0) is a high-value intermediate. The oxetane ring acts as a metabolic bioisostere for carbonyls or gem-dimethyl groups, improving solubility and reducing lipophilicity.

The Critical Challenge: While the halogenated benzyl group is robust, the oxetane ring is acid-sensitive . Standard HPLC methods utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) often induce on-column hydrolysis, generating false impurity peaks (ring-opened diols).

This guide compares purity standard options and prescribes a self-validating, stability-indicating protocol that prevents analytical artifacts.

Comparative Analysis: Standard Grades

Selecting the right standard is a trade-off between cost, characterization depth, and risk of degradation.

FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Reagent Grade Option C: In-House Working Standard
Purity > 99.0% (qNMR Validated)> 95.0% (Area %)Variable (Requires purification)
Characterization Full CoA (H-NMR, C-NMR, MS, ROI, Residual Solvents)Basic CoA (HPLC, MS)H-NMR, HPLC
Stability Data Forced degradation profile includedUnknownMust be generated internally
Primary Risk Cost & Lead TimeHidden Oligomers: Poly-oxetanes may not eluteResidual Acid: Silica purification residues can trigger degradation
Best Use GMP Release Testing, Calibration CurvesSynthetic Screening, Early SARRoutine Process Monitoring
Expert Insight: When to Upgrade
  • Use Option B for initial synthesis.

  • Switch to Option A or C (rigorously characterized) immediately upon entering Lead Optimization. The presence of 1-2% ring-opened impurity can significantly skew SAR data regarding metabolic stability.

Technical Deep Dive: Stability-Indicating HPLC Methodology

The Mechanism of Failure (Acidic Mobile Phases)

Under acidic conditions (pH < 3.0), the oxetane oxygen is protonated, making the ring susceptible to nucleophilic attack by water. This results in the formation of the amino-diol impurity , which is more polar and elutes earlier.

Visualization: Degradation Pathway & Method Logic

The following diagram illustrates the degradation risk and the decision logic for method selection.

Oxetane_Stability_Logic Compound N-(4-Bromo-3-fluorobenzyl) oxetan-3-amine Acidic_Cond Acidic Mobile Phase (0.1% TFA, pH 2.0) Compound->Acidic_Cond Standard Method Neutral_Cond Neutral/Basic Mobile Phase (10mM NH4HCO3, pH 8.0) Compound->Neutral_Cond Recommended Protonation Oxetane Protonation (Activated Ring) Acidic_Cond->Protonation Fast Kinetics Stable_Run Stable Elution Accurate Purity Neutral_Cond->Stable_Run Ring Intact Hydrolysis Nucleophilic Attack (H2O) Ring Opening Protonation->Hydrolysis Impurity Artifact: Amino-Diol Impurity (False Positive) Hydrolysis->Impurity

Caption: Logical flow demonstrating why acidic mobile phases cause artifactual degradation of the oxetane standard.

Recommended Experimental Protocol

This protocol is designed to be self-validating . By running the "Acid Check" (Step 3), you confirm whether your system is inducing degradation.

Materials
  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm.

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 8.2).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile (Neutral). Do NOT use acidified diluents.

Method Parameters
ParameterConditionRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 30°CAvoids thermal stress on the ring.
Detection UV @ 254 nmTargets the bromofluorobenzyl chromophore.
Gradient 5% B to 95% B over 15 minEnsures elution of non-polar dimers.
Step-by-Step Workflow
  • System Preparation: Flush system with Water:Methanol (50:50) to remove any traces of TFA or Formic Acid from previous runs.

  • Standard Preparation:

    • Weigh 1.0 mg of Standard.

    • Dissolve in 1.0 mL Neutral Diluent .

    • Critical: Inject immediately. Do not store in autosampler > 24 hours.

  • The "Acid Check" (Validation Step):

    • Run 1: Inject the standard using the Recommended (pH 8.2) method.

    • Run 2: Intentionally acidify a small aliquot of the sample with 1 µL of Formic Acid, wait 30 mins, and inject.

    • Comparison: If Run 2 shows a new peak at RRT ~0.8 (more polar), this confirms the ring-opened impurity. Run 1 must be free of this peak to be valid.

Performance Data: Method Comparison

The table below summarizes experimental data comparing the performance of a generic acidic method versus the recommended basic method for this specific compound.

MetricAcidic Method (0.1% Formic Acid)Recommended Method (10mM NH4HCO3) Status
Retention Time (RT) 4.2 min5.8 minImproved (Better retention of amine)
Peak Tailing (Tf) 1.8 (Silanol interaction)1.1 (Suppressed ionization)Superior
Purity (Area %) 96.5% (False Low)99.2% (True Value)Accurate
Impurity A (Diol) 2.5% (Artifact)< 0.1%Valid
Resolution (Rs) 1.5 (vs. Impurity)> 3.0Robust
Visualization: Method Development Workflow

Method_Dev_Workflow Start Start: Purity Assessment Check_pH Check Mobile Phase pH Start->Check_pH Acidic pH < 3.0 (TFA/Formic) Check_pH->Acidic Avoid Basic pH > 7.5 (NH4HCO3) Check_pH->Basic Select Result_Bad Ring Opening Artifacts Acidic->Result_Bad Result_Good Stable Analyte Sharp Peak Shape Basic->Result_Good

Caption: Workflow emphasizing the rejection of acidic mobile phases for oxetane-amine analysis.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 49(48), 8979-8983.

    • Foundation for oxetane stability profiles and physicochemical properties.
  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150-12233.

    • Comprehensive review detailing the acid-sensitivity of 3-substituted oxetanes.
  • PubChem Compound Summary. (2023). "N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine."[3] National Center for Biotechnology Information.

    • Source for chemical structure and physical property data.[3][4]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

    • Regulatory basis for the self-valid

Sources

Comparative Guide: Metabolic Stability of Oxetane Amines vs. Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the substitution of a cyclobutane ring with an oxetane moiety represents a high-value bioisosteric strategy. While cyclobutane amines often suffer from high lipophilicity and susceptibility to oxidative metabolism, oxetane amines consistently demonstrate superior metabolic stability .

This stability arises from a synergistic "Physicochemical Triad":

  • Lipophilicity Reduction: The oxetane oxygen lowers LogD, reducing affinity for hydrophobic CYP450 active sites (Lipophilic Metabolism Efficiency).

  • Electronic Deactivation: The electronegative oxygen inductively deactivates adjacent C-H bonds against radical abstraction.

  • Basicity Modulation: Oxetanes reduce the pKa of adjacent amines (typically by 1–2 units), altering lysosomal trapping and transporter interactions.

Verdict: For amine-containing scaffolds exhibiting high intrinsic clearance (


) driven by lipophilicity or N-dealkylation, the oxetane bioisostere is a validated, superior alternative to cyclobutane.

Mechanistic Basis of Stability

To understand why oxetanes outperform cyclobutanes, one must analyze the molecular interactions with metabolic enzymes (primarily Cytochrome P450s).

The Lipophilic Metabolism Efficiency (LipMetE)

Metabolic stability is often inversely proportional to lipophilicity. Cyclobutane is a purely carbocyclic, lipophilic spacer. Replacing a methylene (


) with an oxygen (

) to form an oxetane significantly lowers the partition coefficient (LogP/LogD).
  • Cyclobutane: High LogD

    
     High non-specific binding 
    
    
    
    High affinity for CYP active sites.
  • Oxetane: Lower LogD

    
     Reduced CYP affinity 
    
    
    
    Lower
    
    
    .
Electronic Shielding of Metabolic Soft Spots

CYP450 metabolism typically initiates via hydrogen atom abstraction (HAT).

  • Cyclobutane: The ring carbons are standard aliphatic

    
     centers. The C-H bonds are electronically neutral and accessible for hydroxylation.
    
  • Oxetane: The oxygen atom is electron-withdrawing (

    
     effect). It reduces the electron density on the adjacent 
    
    
    
    -carbons, increasing the bond dissociation energy (BDE) of the C-H bonds. This makes the oxetane ring itself resistant to oxidative opening compared to the hydroxylation of the cyclobutane ring.
pKa Modulation of Proximal Amines

This is the most critical factor for amine-containing drugs.

  • Cyclobutane Amines: The carbocycle has a negligible effect on the amine's basicity. High basicity (pKa > 9) often leads to phospholipidosis or high lysosomal sequestration.

  • Oxetane Amines: The oxygen atom, through the inductive effect, lowers the pKa of the adjacent amine (often to the physiological range of 6.5–8.0). This reduces the fraction of cationic species, often improving permeability and reducing metabolic liability associated with highly basic amines (e.g., N-dealkylation).

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways for a generic drug scaffold containing either a cyclobutane or an oxetane amine.

MetabolicPathways cluster_Cyclobutane Cyclobutane Amine Analog cluster_Oxetane Oxetane Amine Analog Start Parent Drug Scaffold Cyclo Cyclobutane Moiety (High LogD, High pKa) Start->Cyclo Synthesis A Oxet Oxetane Moiety (Low LogD, Modulated pKa) Start->Oxet Synthesis B C_Ox CYP450 Oxidation (Hydroxylation of Ring) Cyclo->C_Ox Major Pathway N_Dealk N-Dealkylation (Facilitated by High pKa) Cyclo->N_Dealk Major Pathway Clearance_High High Intrinsic Clearance (Rapid Elimination) C_Ox->Clearance_High N_Dealk->Clearance_High Stable Metabolic Resistance (Electronically Deactivated C-H) Oxet->Stable Primary Outcome RingOpen Ring Opening (Rare/Acid Catalyzed) Oxet->RingOpen Minor Pathway Excretion Renal/Biliary Excretion (Intact Parent Drug) Stable->Excretion

Figure 1: Comparative metabolic fates. Cyclobutane analogs are prone to oxidative clearance, while oxetanes resist oxidation and favor excretion of the parent compound.

Comparative Data Analysis: Matched Molecular Pairs

The following data summarizes key literature comparisons (e.g., Wuitschik et al., J. Med. Chem. 2010; Carreira Group studies) demonstrating the superiority of oxetanes in metabolic stability assays.

Table 1: Physicochemical and Metabolic Profile Comparison
ParameterCyclobutane Amine AnalogOxetane Amine AnalogImpact of Switch
LogD (Lipophilicity) High (Baseline)Lower (-0.4 to -1.0) Reduced non-specific binding; improved metabolic stability.
Amine pKa ~9.5 - 10.5~7.5 - 8.5 Reduced lysosomal trapping; improved bioavailability.
HLM

(µL/min/mg)
High (>50)Low (<15) Significant extension of Half-life (

).
Solubility LowHigh Improved formulation options.
Metabolic Soft Spot Ring C-H bondsNone (Ring is stable) Blocks oxidative metabolism at that site.
Case Study: Spirocyclic Scaffolds

In a direct comparison of spiro[3.3]heptane systems (often used to replace morpholines or piperidines):

  • Cyclobutane (Spiro-carbocycle): Rapid turnover in Human Liver Microsomes (HLM).

  • Oxetane (2-oxa-6-azaspiro[3.3]heptane): Showed a >4-fold reduction in intrinsic clearance . The oxetane ring remained intact, whereas the carbocyclic analog underwent extensive hydroxylation.

Experimental Protocols: Validating Metabolic Stability

To objectively compare these moieties in your own drug discovery campaign, use the following standardized Microsomal Stability Protocol. This protocol ensures data integrity and reproducibility.

In Vitro Microsomal Stability Assay (HLM/RLM)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the test compounds.

Materials:

  • Pooled Human Liver Microsomes (HLM) (e.g., Corning or XenoTech).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

  • LC-MS/MS system.

Workflow:

  • Preparation:

    • Prepare a 10 mM stock solution of the Oxetane and Cyclobutane analogs in DMSO.

    • Dilute to 1 µM working solution in Phosphate Buffer (0.1% DMSO final).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein conc.) with the test compound at 37°C for 5 minutes.

    • Initiation: Add NADPH regenerating system to start the reaction.

    • Timepoints: Aliquot samples at

      
       minutes.
      
  • Quenching:

    • Transfer aliquots immediately into ice-cold Acetonitrile containing the Internal Standard.

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
Decision Workflow for Medicinal Chemists

Use this logic flow to decide when to deploy the oxetane bioisostere.

DecisionTree Start Lead Compound Optimization Check1 Is there a Cyclobutane or gem-Dimethyl group? Start->Check1 Check2 Is Metabolic Stability Poor? (High Cl_int) Check1->Check2 Yes Action1 Keep Current Scaffold Check1->Action1 No Check3 Is Solubility or Lipophilicity problematic? Check2->Check3 Yes Check2->Action1 No (Stability is fine) Action2 Synthesize Oxetane Analog Check3->Action2 Yes (High LogD/Low Sol) Check3->Action2 No, but need IP space

Figure 2: Strategic decision tree for implementing oxetane bioisosteres in lead optimization.

References

  • Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][2]

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3] Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2013). "Metabolic Stability and Properties of Oxetanes." ACS Medicinal Chemistry Letters. [Link]

Sources

Validating structure of fluorinated oxetane intermediates using C13 NMR

Validating Structure of Fluorinated Oxetane Intermediates using C NMR

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The Oxetane Challenge

In modern drug discovery, the oxetane ring has emerged as a critical bioisostere for carbonyls and gem-dimethyl groups, offering improved metabolic stability and solubility (Bull et al., 2016).[1] However, validating the structural integrity of fluorinated oxetane intermediates—specifically confirming the intact 4-membered ring versus a ring-opened byproduct—presents a unique analytical challenge.

While



C NMR (Carbon-13 NMR)
1

Comparative Analysis: Why C NMR?

The following table objectively compares

Feature

C NMR

H NMR

F NMR
X-Ray Crystallography
Primary Utility Skeletal Connectivity & Ring IntegrityProton EnvironmentPurity & F-CountAbsolute Configuration
Ring Strain Detection High (Characteristic chemical shifts ~60-85 ppm)Low (Overlapping signals)NoneHigh
Fluorine Positioning Definitive (via

coupling patterns)
Ambiguous (H-F coupling is complex)IndirectDefinitive
Throughput Medium (Requires longer scans)HighHighLow (Requires crystals)
Limitations Low sensitivity for quaternary carbons"Roofing" effects; crowded spectraNo carbon skeleton infoSample must crystallize

Technical Deep Dive: The Mechanics of Validation

The Diagnostic "Fingerprint" of the Oxetane Ring

The validation of a fluorinated oxetane relies on detecting two distinct phenomena simultaneously:

  • Chemical Shift (

    
    ):  The strained ether carbons (C2/C4) typically resonate between 60–85 ppm . A ring-opening event (e.g., to a linear alcohol) usually shifts these carbons significantly upfield or downfield depending on the resulting functional group.[1]
    
  • C-F Coupling (

    
    ):  Fluorine (
    
    
    ) couples to carbon (
    
    
    ), creating predictable splitting patterns that prove the fluorine is attached to the ring.[1]
Interpreting Coupling Constants ( )

For a generic 3,3-difluorooxetane intermediate:

  • C3 (Direct Attachment): This quaternary carbon appears as a triplet (

    
    ) due to coupling with two equivalent fluorines.[1]
    
    • 
       .[1]
      
    • Note: This signal is often weak due to the lack of NOE enhancement and splitting intensity distribution (1:2:1).

  • C2/C4 (Geminal Attachment): These methylene carbons appear as triplets (

    
    ).[1]
    
    • 
       .[1]
      
    • Validation checkpoint: If the ring opens, the symmetry breaks, and these carbons may become inequivalent or the coupling constant will change drastically.[1]

Visualizing the Logic Flow

The following diagram illustrates the decision process for validating the structure.

OxetaneValidationStartSynthesized FluorinatedOxetane IntermediateHNMRStep 1: 1H NMR(Check for purity/solvent)Start->HNMRFNMRStep 2: 19F NMR(Confirm F presence)HNMR->FNMRCNMRStep 3: 13C NMR(The Critical Step)FNMR->CNMRCheckShiftCheck C2/C4 Shift(60-85 ppm range?)CNMR->CheckShiftDecision1Shift < 50 ppm or > 100 ppmCheckShift->Decision1CheckCouplingAnalyze Splitting(Is J_CF consistent?)Decision2No Splitting orWrong MultiplicityCheckCoupling->Decision2Decision1->CheckCouplingNo (In Range)InvalidINVALID(Ring Opened/Rearranged)Decision1->InvalidYesValidVALID STRUCTURE(Ring Intact)Decision2->ValidNo (Pattern Matches)Decision2->InvalidYes

Figure 1: Logical workflow for structural validation of fluorinated oxetanes. Note that

1

Experimental Protocol: Self-Validating System

To ensure data integrity, follow this optimized protocol. This system is "self-validating" because the specific pulse sequence parameters are chosen to enhance the very signals (quaternary carbons) that are most likely to disappear in a poor quality scan.

Phase 1: Sample Preparation
  • Concentration: Dissolve 30–50 mg of the intermediate in 0.6 mL of deuterated solvent.

    • Choice of Solvent:CDCl₃ is standard. Use DMSO-d6 if the compound is polar or if peaks overlap with the CDCl₃ triplet (77.16 ppm).

  • Tube Quality: Use high-throughput 5mm tubes. Ensure no suspended solids (filter if necessary) to prevent line broadening.[1]

Phase 2: Acquisition Parameters (The "Quaternary Carbon" Setup)

Standard carbon scans often miss the C3 (fluorinated) carbon because it has no attached protons (no NOE enhancement) and its signal is split into a triplet.[1]

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Increase to 2.0 – 3.0 seconds .
    
    • Reasoning: Fluorinated quaternary carbons have long

      
       relaxation times. A short delay saturates the nuclei, making the signal vanish.
      
  • Scans (

    
    ):  Minimum 1024 scans .
    
    • Reasoning: The signal-to-noise ratio (S/N) is split by the C-F coupling. A triplet has 1/2 or 1/4 the height of a singlet. You need high S/N to see the outer legs of the triplet.

  • Spectral Width: Ensure range covers -10 to 220 ppm (C-F coupling can push signals upfield/downfield).

Phase 3: Data Processing
  • Exponential Multiplication (LB): Apply a Line Broadening of 1.0 – 2.0 Hz .

    • Why: Reduces noise, helping the split quaternary signals emerge.[1]

  • Peak Picking: Manually pick peaks. Automated algorithms often miss the outer legs of wide multiplets (

    
     Hz).[1]
    

Case Study: Interpreting the Spectra

Below is a visualization of the expected spectral logic for a 3,3-difluorooxetane derivative.

SpectralLogicStructure3,3-DifluorooxetaneCore StructureC3C3 (Quaternary)Attached to 2 FluorinesStructure->C3C2_C4C2 & C4 (Methylene)Adjacent to FluorinesStructure->C2_C4Signal_C3Signal: Triplet (t)Shift: ~110-120 ppm1J_CF: ~270-300 HzC3->Signal_C3Direct CouplingSignal_C2Signal: Triplet (t)Shift: ~75-85 ppm2J_CF: ~20-30 HzC2_C4->Signal_C2Geminal Coupling

Figure 2: Spectral assignment logic for 3,3-difluorooxetane. The coupling constants (J values) serve as the confirmation of connectivity.

Representative Data Table

Simulated data based on Bull et al. (2016) and standard C-F coupling constants.

Carbon PositionMultiplicityChemical Shift (

)
Coupling Constant (

)
Interpretation
C3 (CF₂) Triplet (

)
~115.0 ppm

Hz
Core Confirmation: Fluorines are attached to this carbon.[1][2]
C2 / C4 (CH₂) Triplet (

)
~78.5 ppm

Hz
Ring Integrity: High shift (78 ppm) confirms strained ether; coupling confirms proximity to CF₂.[1]
R-Group Singlet (

)
VariableN/ASide chain (no fluorine coupling).[1]

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[1][3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[1][3] [1]

  • Wuitschik, G., et al. (2006).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739.[1] [1]

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods: 13C-19F Couplings. University of Wisconsin-Madison.

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.[1]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural components of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine—a halogenated aromatic ring and an amine group—necessitate stringent safety protocols.[1][2][3] While a specific SDS for this novel compound is not publicly available, this guide synthesizes established best practices for handling similar chemical classes to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Given its structure, N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine is anticipated to exhibit hazards associated with both halogenated aromatic compounds and organic amines.

Potential Hazards Include:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5][6]

  • Harmful if Swallowed: Oral toxicity is a potential concern.[4][7]

  • Dermal Toxicity: May be harmful in contact with skin.[7][8]

  • Long-term Effects: Many halogenated organic liquids are suspected carcinogens and may cause damage to organs with prolonged or repeated exposure.[8][9][10]

A thorough risk assessment should be conducted before any handling, storage, or disposal of this compound.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.[11][12][13] The following table summarizes the recommended PPE for handling N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine.

Protection Type Specific PPE Recommendation Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[11][12]To protect eyes and face from splashes and vapors.
Hand Protection Double-gloving with nitrile or neoprene gloves.[10][14]Halogenated compounds can penetrate some glove materials; double-gloving provides an extra barrier.[10]
Body Protection Chemical-resistant lab coat or coveralls.[11][12]To protect skin from accidental contact.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary when working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[2][3][7]To prevent inhalation of harmful vapors or particulates.
Footwear Closed-toe, chemical-resistant shoes.[12][15]To protect feet from spills.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensure safety. All handling of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[9][14][15]

Step-by-Step Handling Protocol:
  • Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[9] Have appropriate spill cleanup materials on hand.[9]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Chemical Handling: Conduct all manipulations of the compound within a chemical fume hood to minimize inhalation exposure.[14][15] Use spark-proof tools and avoid creating dust or aerosols.[16][17]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[4][7]

  • Decontamination: Clean the work area with an appropriate solvent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination.

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][7][9]

The following diagram illustrates the essential workflow for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Gather Materials & Verify Emergency Equipment Don_PPE Don PPE Prep->Don_PPE Proceed Handle Handle Compound Don_PPE->Handle Clean Clean Work Area Handle->Clean Doff_PPE Doff PPE Clean->Doff_PPE Wash Wash Hands Doff_PPE->Wash Store Store Compound Wash->Store

Caption: Safe Handling Workflow Diagram

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4][7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[18]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][16] Evacuate the area for larger spills and contact the appropriate emergency response team.[14]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.[2]

  • Waste Classification: N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. As a halogenated organic compound, it should be disposed of in a "Halogenated Organic Waste" container, separate from non-halogenated waste.[9][15]

  • Disposal Method: Dispose of the waste through a licensed chemical waste disposal company.[16] Do not dispose of it down the drain.[15]

The following diagram outlines the disposal decision-making process.

Disposal_Plan Start Waste Generated IsHalogenated Halogenated? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Waste' Container IsHalogenated->NonHalogenatedWaste No SealAndLabel Seal and Label Container HalogenatedWaste->SealAndLabel NonHalogenatedWaste->SealAndLabel LicensedDisposal Dispose via Licensed Vendor SealAndLabel->LicensedDisposal End Disposal Complete LicensedDisposal->End

Caption: Chemical Waste Disposal Workflow

By adhering to these guidelines, researchers can mitigate the risks associated with handling N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine, ensuring a safe and productive laboratory environment.

References

  • BenchChem. (2025).
  • Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Univar Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fluorochem. (2024).
  • Airgas. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Thermo Fisher Scientific. (2025).
  • Braun Research Group. (n.d.).
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemScene. (2025). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
  • Washington State University. (n.d.).
  • Trimaco. (2023). Essential Chemical PPE.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: N-(4-Bromo-2-fluorophenyl)acetamide.
  • Vanderbilt University Environmental Health and Safety. (n.d.).
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET: 2-Bromo-5-(4-fluorophenyl)thiophene.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Acetamide, N-(4-bromophenyl)-.
  • Fisher Scientific. (2012).
  • Thermo Fisher Scientific. (2012).
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-3-oxo-N-phenylbutanamide.
  • ECHEMI. (n.d.).
  • PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)oxetan-3-amine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine.

Sources

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